

Application Notes and Protocols for Studying Cholesterol Synthesis with SKF 104976

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Compound of Interest		
Compound Name:	SKF 104976	
Cat. No.:	B1681005	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **SKF 104976**, a potent inhibitor of 7-dehydrocholesterol reductase (DHCR7), in studies of cholesterol biosynthesis. The provided protocols and data will enable researchers to effectively design and execute experiments to investigate the cellular and molecular consequences of disrupting the final step of the Kandutsch-Russell pathway of cholesterol synthesis.

Introduction

SKF 104976 is a valuable chemical tool for probing the intricate mechanisms of cholesterol homeostasis. By selectively inhibiting DHCR7, it induces the accumulation of the cholesterol precursor 7-dehydrocholesterol (7-DHC) while depleting cellular cholesterol levels. This perturbation allows for the detailed study of the roles of both cholesterol and its precursors in a variety of cellular processes, including cell proliferation, signaling, and survival.

Mechanism of Action

SKF 104976 specifically targets and inhibits the enzyme 7-dehydrocholesterol reductase (DHCR7). DHCR7 is responsible for the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis, which is the reduction of 7-dehydrocholesterol (7-DHC) to cholesterol.



Inhibition of DHCR7 leads to a decrease in the de novo synthesis of cholesterol and a corresponding accumulation of 7-DHC within the cell.

Data Presentation

The following table summarizes the quantitative data on the effects of inhibiting cholesterol synthesis at the level of DHCR7. It is important to note that a specific IC50 value for **SKF 104976** is not readily available in the public domain. However, a working concentration of 1.5 µM has been shown to be effective in inhibiting DNA synthesis in HL-60 cells.

Parameter	Compound	Cell Line	Effect	Value	Citation
Effective Concentratio n	SKF 104976	HL-60	Inhibition of DNA synthesis	1.5 μΜ	[1]
IC50	7- Dehydrochole sterol (7- DHC)	Mv1Lu	Suppression of TGF-β- stimulated luciferase activity	~4 μg/mL	[2]
Cytotoxicity	7- Dehydrochole sterol-derived oxysterols	Neuro2a	Reduced cell viability	25 μΜ	[3]

Experimental Protocols

Protocol 1: Cell Culture and Treatment with SKF 104976

This protocol describes the culture of human promyelocytic leukemia (HL-60) cells and their treatment with **SKF 104976** to study its effects on cell proliferation and cholesterol metabolism.

Materials:

- HL-60 cells
- RPMI-1640 medium



- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- SKF 104976
- Dimethyl sulfoxide (DMSO)
- · Trypan Blue solution
- Hemocytometer
- Centrifuge
- Cell culture incubator (37°C, 5% CO2)

Procedure:

- · Cell Culture:
 - Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
 - Maintain cells in a humidified incubator at 37°C with 5% CO2.
 - Passage cells every 2-3 days to maintain a density between 0.2 x 10⁶ and 1 x 10⁶ cells/mL.
- Preparation of SKF 104976 Stock Solution:
 - Dissolve SKF 104976 in DMSO to prepare a stock solution of 10 mM.
 - Store the stock solution at -20°C.
- Treatment of Cells:
 - Seed HL-60 cells in a 6-well plate at a density of 0.5 x 10⁶ cells/mL.



- \circ Prepare working solutions of **SKF 104976** by diluting the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.5, 5, 10 μ M). A vehicle control with the same concentration of DMSO should also be prepared.
- Add the treatment solutions to the respective wells.
- Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
- Assessment of Cell Viability:
 - After the incubation period, collect the cells from each well.
 - Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.
 - Count the viable (unstained) and non-viable (blue) cells using a hemocytometer to determine cell viability.

Protocol 2: Quantification of Cholesterol and 7-Dehydrocholesterol by GC-MS

This protocol outlines the procedure for extracting lipids from cultured cells and quantifying the levels of cholesterol and its precursor, 7-dehydrocholesterol, using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

- Treated and control cells from Protocol 1
- Phosphate-buffered saline (PBS)
- Chloroform
- Methanol
- Internal standard (e.g., epicoprostanol)
- Nitrogen gas stream



- Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
- GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

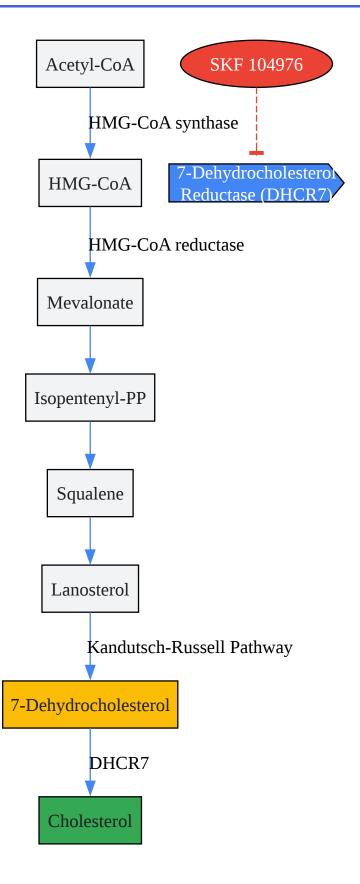
- Lipid Extraction:
 - Harvest the cells by centrifugation and wash twice with ice-cold PBS.
 - Resuspend the cell pellet in a known volume of PBS.
 - Add the internal standard to each sample.
 - Extract the lipids by adding a chloroform:methanol (2:1, v/v) mixture.
 - Vortex vigorously and centrifuge to separate the phases.
 - Collect the lower organic phase containing the lipids.
 - Dry the lipid extract under a gentle stream of nitrogen gas.
- Derivatization:
 - To the dried lipid extract, add the silylating agent to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.
 - Incubate at 60°C for 30 minutes.
 - Evaporate the silylating agent under nitrogen gas.
 - Reconstitute the sample in a suitable solvent (e.g., hexane).
- GC-MS Analysis:
 - Inject the derivatized sample into the GC-MS system.
 - Use an appropriate temperature program for the GC oven to separate the sterols.



- Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to detect the characteristic ions for cholesterol-TMS and 7-DHC-TMS.
- Quantify the amounts of cholesterol and 7-DHC by comparing their peak areas to that of the internal standard and using a standard curve.

Mandatory Visualizations

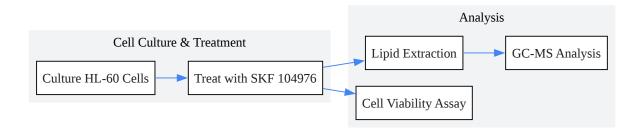




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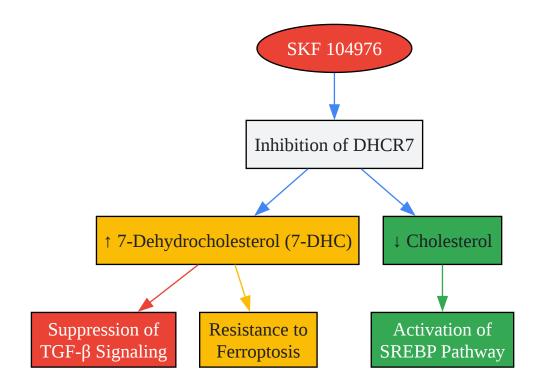
Caption: Inhibition of cholesterol synthesis by SKF 104976.





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Caption: Workflow for studying SKF 104976 effects.



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